N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide
Description
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-ethylphenyl)ethanediamide is a synthetic organic compound featuring a central ethanediamide (oxamide) backbone. The structure includes a 1,3-thiazole ring substituted with a 4-chlorophenyl group at position 2, connected via an ethyl linker to one nitrogen of the oxamide. The other nitrogen is bonded to a 4-ethylphenyl group.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(4-ethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-2-14-3-9-17(10-4-14)24-20(27)19(26)23-12-11-18-13-28-21(25-18)15-5-7-16(22)8-6-15/h3-10,13H,2,11-12H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEMPHAJAYBVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its thiazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential antimicrobial and antitumor properties. It has shown promise in inhibiting the growth of certain bacteria and cancer cells.
Medicine: The compound is being investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The thiazole ring plays a crucial role in binding to these targets, often involving hydrogen bonding and hydrophobic interactions. The exact mechanism can vary depending on the biological system and the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Features
The compound shares structural similarities with several derivatives documented in the literature. Key analogs include:
N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide ()
- Core Structure : Combines a thiazolo[3,2-b][1,2,4]triazole system with an ethanediamide linker.
- Substituents : 3-Chloro-4-methylphenyl and 4-methoxyphenyl groups.
- Key Differences : The triazole-thiazole fusion increases rigidity compared to the target compound’s simpler thiazole ring. The methoxy group enhances hydrophilicity, contrasting with the target’s 4-ethylphenyl hydrophobic moiety .
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ()
- Core Structure : Ethanediamide linked to a piperazinyl group.
- Substituents : 4-Methoxybenzoyl and 4-methylphenyl groups.
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine ()
- Core Structure : Thiazol-2-amine with a benzylidene substituent.
- Substituents: 4-Chlorophenyl and 4-(dimethylamino)benzylidene groups.
- Key Differences: The absence of an oxamide bridge reduces hydrogen-bonding capacity, but the dimethylamino group enhances electron-donating properties, which may influence kinase inhibition efficacy .
Physicochemical Properties
A comparative analysis of molecular properties is summarized below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
